molecular formula C13H18N2O2 B1274713 2-(4-Benzoyl-1-piperazinyl)ethanol CAS No. 56227-56-6

2-(4-Benzoyl-1-piperazinyl)ethanol

Cat. No.: B1274713
CAS No.: 56227-56-6
M. Wt: 234.29 g/mol
InChI Key: DBMBIBSNWGXLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzoyl-1-piperazinyl)ethanol is a chemical compound featuring a piperazine core substituted with a benzoyl group and a hydroxyethyl chain. The piperazine ring is a privileged scaffold in medicinal chemistry and drug design, frequently employed to improve the aqueous solubility and bioavailability of bioactive molecules . The specific molecular architecture of this compound, which combines the hydrogen-bonding capabilities of the piperazine ring with a hydrophobic benzoyl moiety and a polar ethanol tail, makes it a valuable intermediate for pharmaceutical research and development . Piperazine derivatives demonstrate a wide range of therapeutic applications. Benzenesulfonyl and benzoyl piperazine compounds have been investigated for their effective anticancer activity and low toxicity, functioning as potential activators of procaspase-3 to induce apoptosis in cancer cells . Furthermore, benzoyl piperazine substructures are present in various other pharmacologically active agents, highlighting the versatility of this chemical motif in the discovery of new therapeutic entities . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. This product is provided strictly for Research Use Only (RUO) in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMBIBSNWGXLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390769
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56227-56-6
Record name [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56227-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation Studies of 2 4 Benzoyl 1 Piperazinyl Ethanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. For N-acylated piperazine (B1678402) compounds, dynamic NMR studies are particularly insightful, as they can reveal the energy barriers associated with the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.govnih.gov

The ¹H NMR spectrum of 2-(4-benzoyl-1-piperazinyl)ethanol provides a detailed map of the proton environments within the molecule. The signals for the piperazine ring protons are often complex due to conformational isomerism arising from the restricted rotation of the amide bond. nih.gov This can lead to the appearance of broadened signals or distinct sets of signals for the different rotamers at room temperature. nih.govnih.gov

The protons of the benzoyl group typically appear in the aromatic region of the spectrum (δ 7.2–7.9 ppm). The protons on the piperazine ring resonate as complex multiplets in the aliphatic region (δ 2.5–3.9 ppm). Specifically, the protons adjacent to the nitrogen atoms show distinct chemical shifts. The methylene (B1212753) protons of the ethanol (B145695) substituent (-CH₂-CH₂-OH) are expected to appear as two distinct triplets, with the methylene group attached to the piperazine nitrogen resonating around δ 2.6 ppm and the one bearing the hydroxyl group appearing further downfield, around δ 3.6 ppm. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Benzoyl-H (aromatic)7.20 - 7.50Multiplet
Piperazine-H (positions 2, 6)3.50 - 3.90Broad Multiplet
Piperazine-H (positions 3, 5)2.50 - 2.70Broad Multiplet
N-CH₂ (ethanol)~2.65Triplet
CH₂-OH (ethanol)~3.60Triplet
OHVariableBroad Singlet

Note: Predicted values are based on data from analogous structures. Actual values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically appearing significantly downfield around δ 168-170 ppm. lew.ro The aromatic carbons of the benzoyl ring resonate in the δ 126-138 ppm range.

The carbons of the piperazine ring show signals in the aliphatic region, typically between δ 45 and 55 ppm. lew.ronih.gov The two sets of piperazine carbons (those adjacent to the benzoyl group and those adjacent to the ethanol substituent) will have distinct chemical shifts. The carbons of the ethanol side chain will appear around δ 57-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Benzoyl)~169.0
C-Ar (Benzoyl, quaternary)~137.0
C-Ar (Benzoyl)126.0 - 131.0
CH₂-OH (Ethanol)~59.5
N-CH₂ (Ethanol)~57.5
Piperazine-C (positions 2, 6)~52.0
Piperazine-C (positions 3, 5)~46.0

Note: Predicted values are based on data from analogous structures. Actual values may vary. lew.romdpi.com

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the two methylene groups of the ethanol substituent and within the spin systems of the piperazine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on the known assignments of their attached protons. nih.gov

These advanced methods are essential for distinguishing between potential isomers and confirming the precise substitution pattern on the piperazine ring. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretch of the tertiary amide (the benzoyl group), which is expected in the region of 1630-1660 cm⁻¹. Another key feature is the broad absorption band for the hydroxyl (O-H) stretch of the ethanol group, typically appearing in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching, broad3200 - 3600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2800 - 3000
Amide C=OStretching, strong1630 - 1660
Aromatic C=CStretching1450 - 1600
C-NStretching1000 - 1250

Note: Values are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The nominal molecular weight of this compound (C₁₃H₁₈N₂O₂) is 234 g/mol . chembk.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 234. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragments would include:

The benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

A fragment from the loss of the ethanol group, leading to the benzoylpiperazine cation at m/z 189.

Cleavage of the piperazine ring, leading to various smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For C₁₃H₁₈N₂O₂, the calculated exact mass is 234.1368. chembk.com An experimental HRMS measurement matching this value would confirm the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry stands as a powerful and widely adopted technique for the analysis of piperazine derivatives, including analogues of this compound. This method offers high sensitivity and selectivity, making it ideal for both the identification and quantification of these compounds in various matrices. mdpi.comnih.gov

In a typical LC-MS analysis of benzoylpiperazine analogues, reversed-phase liquid chromatography is often employed to separate the compounds from a mixture. The separation is frequently achieved using a C18 column with a gradient elution program, which involves a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to promote ionization) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov The column temperature is typically maintained at a constant value, for instance, 40°C, to ensure reproducible retention times. nih.gov

Following chromatographic separation, the analytes are introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source operating in positive ion mode. This ionization technique generates protonated molecules, [M+H]⁺, which are then subjected to mass analysis. nih.gov

Tandem mass spectrometry (MS/MS) is frequently utilized for structural confirmation. In this mode, the protonated molecule is selected and fragmented to produce characteristic product ions. For benzoylpiperazine (BZP), a close analogue lacking the ethanol group, characteristic fragment ions are observed at mass-to-charge ratios (m/z) of 134, 176, 91, and 56. researchgate.net The fragmentation patterns provide a high degree of confidence in the identification of the specific piperazine derivative. nih.gov The use of stable isotopically labeled internal standards, such as BZP-D7, can further enhance the accuracy and reliability of quantitative methods. mdpi.comnih.gov

Table 1: Characteristic Mass Spectrometric Data for Benzoylpiperazine (Analogue)

Compound Precursor Ion [M+H]⁺ Major Fragment Ions (m/z)
Benzoylpiperazine (BZP) 177 134, 91, 56

Data derived from studies on benzoylpiperazine analogues. nih.govresearchgate.net

X-Ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not prominently available in the reviewed literature, studies on its analogues provide significant insights into the expected solid-state conformation.

Research on compounds such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) has revealed detailed structural information through single-crystal X-ray diffraction. nih.gov These studies show that the central piperazine ring typically adopts a chair conformation, which is a common low-energy arrangement for this heterocyclic system. nih.gov

The crystal packing is stabilized by various intermolecular interactions. While conventional hydrogen bonds may not always be present, weaker C-H···O contacts can play a significant role in the formation of the crystal lattice. nih.gov The collection of diffraction data at low temperatures, such as 90 K, helps to minimize thermal motion and improve the precision of the determined atomic coordinates. nih.gov

Table 2: Crystallographic Data for Benzoylpiperazine Analogues

Compound 1-benzoyl-4-(4-nitrophenyl)piperazine 1-(4-bromobenzoyl)-4-phenylpiperazine
Crystal System Orthorhombic Monoclinic
Space Group Pna2₁ P2₁
Molecules per Asymmetric Unit (Z') 2 1
Piperazine Ring Conformation Chair Chair

Data from the crystallographic study of benzoylpiperazine analogues. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-Benzoyl-4-(4-nitrophenyl)piperazine
1-(4-Bromobenzoyl)-4-phenylpiperazine
Benzoylpiperazine (BZP)
Acetonitrile
Methanol
Formic Acid

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbitals, charge distribution, and reactivity descriptors, DFT offers a detailed understanding of a molecule's intrinsic characteristics.

Studies on piperazine (B1678402) derivatives utilize DFT at levels such as B3LYP/6–311++G(d,p) to perform geometry optimization and predict molecular electronic properties bohrium.com. Key areas of investigation include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity bohrium.com. For piperazine-based compounds, the distribution of HOMO and LUMO orbitals reveals the regions most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For 2-(4-benzoyl-1-piperazinyl)ethanol, the oxygen atom of the benzoyl group and the hydroxyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack and hydrogen bond formation bohrium.com.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the intramolecular charge transfer and the polarity of specific bonds.

Table 1: Representative Electronic Properties Calculated via DFT for a Piperazine Derivative Data is illustrative and based on findings for similar piperazine derivatives.

ParameterValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.0 eVIndicates chemical stability and reactivity. A larger gap implies higher stability. bohrium.com
Dipole Moment3.2 DebyeMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. This is particularly important for flexible structures like this compound, which contains multiple rotatable bonds.

MD simulations on piperazine derivatives reveal how these molecules adapt their shape upon interacting with their environment, such as a solvent or a protein binding site nih.gov. The process involves:

System Setup: The molecule is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water), under periodic boundary conditions.

Simulation: The forces on each atom are calculated using a force field (e.g., OPLS), and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over a set period (nanoseconds to microseconds).

Analysis: The resulting trajectory is analyzed to understand conformational changes, stability, and intermolecular interactions. Key parameters like the root-mean-square deviation (RMSD) of atomic positions are calculated to assess the stability of the molecule's conformation over the simulation time uib.nomanchester.ac.uk.

For piperazine-containing ligands, MD simulations have shown that conformational adaptability is crucial for effective binding to a target protein nih.gov. The flexibility of the piperazine ring and its substituents allows the molecule to adopt an optimal geometry that maximizes favorable interactions within a binding pocket, which might not be its lowest energy state in solution.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-receptor interactions.

Studies on derivatives that are structurally very similar to this compound have identified acetylcholinesterase (AChE) as a potential biological target d-nb.infonih.govnih.govresearchgate.net. AChE is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease nih.govnih.gov.

Docking investigations of these analogs into the active site of AChE (PDB ID: 1EVE) reveal a binding mode that mimics the established inhibitor, donepezil d-nb.infonih.gov. The key interactions observed include:

π-π Stacking: The benzoyl group's phenyl ring can form π-π stacking interactions with aromatic residues in the enzyme's active site, such as Tryptophan (Trp 84) nih.govresearchgate.net.

Cation-π Interaction: The protonated nitrogen atom of the piperazine ring is critical for forming a cation-π interaction with the aromatic side chain of Phenylalanine (Phe 330) nih.govresearchgate.net.

Hydrogen Bonding: The terminal hydroxyl group of the ethanol (B145695) moiety can act as a hydrogen bond donor or acceptor with nearby polar residues in the active site.

The potency of these compounds, measured by their half-maximal inhibitory concentration (IC50), is often correlated with the strength and nature of these interactions. Substituents on the benzoyl ring can modulate this activity; for instance, electron-withdrawing groups have been shown to enhance potency in some derivatives d-nb.infonih.gov.

Table 2: Summary of Molecular Docking Interactions for Benzoylpiperazine Analogs with Acetylcholinesterase (AChE) Based on findings for 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives.

Interacting Ligand MoietyKey AChE ResidueType of InteractionReference
Benzoyl Phenyl RingTrp 84π-π Stacking nih.govresearchgate.net
Piperazine NitrogenPhe 330Cation-π Interaction nih.govresearchgate.net
Core StructureTrp 279π-π Stacking nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and guide the rational design of more effective molecules.

For a series of compounds including this compound derivatives, a QSAR model would be developed by:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values against a specific target).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Building: Using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to create an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: Rigorously validating the model to ensure its statistical significance and predictive power on an external set of compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties are predicted to increase or decrease activity, providing intuitive guidance for structural modification physchemres.orgrsc.org.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor CategoryExample DescriptorsInformation Provided
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesDescribes electronic distribution and reactivity. researchgate.net
StericMolecular Weight, Molar Refractivity, van der Waals VolumeDescribes the size and shape of the molecule.
HydrophobicLogP (Octanol-Water Partition Coefficient)Describes the lipophilicity of the molecule.
TopologicalWiener Index, Kier & Hall Connectivity IndicesDescribes molecular branching and connectivity.

Investigation of Pharmacological Mechanisms and Biological Activity in Experimental Models

Exploration of Molecular Targets and Pathways for Piperazine (B1678402) Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of clinically used drugs with diverse therapeutic actions. This versatility stems from its unique physicochemical properties, which allow for favorable interactions with a multitude of biological targets. Piperazine derivatives have been shown to modulate the activity of various receptors, enzymes, and ion channels, leading to a broad spectrum of pharmacological effects.

Research into piperazine-containing compounds has identified numerous molecular targets and pathways through which they exert their effects. These include, but are not limited to:

Neurotransmitter Receptors: Many piperazine derivatives exhibit affinity for various neurotransmitter receptors in the central nervous system (CNS), including dopamine, serotonin, and sigma receptors. This has led to their investigation for the treatment of psychiatric and neurological disorders.

Enzyme Inhibition: The piperazine scaffold is a common feature in many enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and other enzymes involved in cellular signaling pathways.

Ion Channels: Certain piperazine compounds have been found to modulate the activity of ion channels, such as calcium channels, which play crucial roles in cellular excitability and signaling.

Anticancer Pathways: The piperazine moiety is present in several approved anticancer drugs. These compounds can interfere with various cancer-related pathways, including those involved in cell cycle regulation and apoptosis.

The structural flexibility of the piperazine ring allows for the synthesis of large libraries of compounds with modified substituents, enabling the fine-tuning of their binding affinity and selectivity for specific molecular targets. This has made the piperazine scaffold a valuable tool in drug discovery and development.

In Vitro Studies on Cellular Processes and Biomolecular Interactions

In vitro studies are essential for characterizing the biological activity of a compound at the cellular and molecular level. For "2-(4-Benzoyl-1-piperazinyl)ethanol" and its analogs, these studies have provided valuable insights into their mechanisms of action.

The inhibitory activity of benzoylpiperazine derivatives has been evaluated against various enzymes. A notable area of investigation has been their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. In one study, a series of thiazole-substituted benzoylpiperazine derivatives were synthesized and evaluated for their AChE inhibitory activity using the Ellman method. Several of these compounds demonstrated significant inhibitory effects. nih.gov

The results for the most potent compounds are summarized in the table below:

Compound% Inhibition of AChEIC50 (μM)
35 80.36%0.9767
38 83.94%0.9493
40 82.11%0.8023
61 81.25%0.9193
Donepezil (Reference) 96.42%Not specified in abstract

These findings indicate that the benzoylpiperazine scaffold can serve as a basis for the design of potent AChE inhibitors. Molecular modeling studies suggested that these compounds interact with key amino acid residues at the active site of the enzyme, including Trp286, Arg296, and Tyr341. nih.gov

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Studies on benzylpiperazine derivatives, which are structurally very similar to benzoylpiperazines, have demonstrated high affinity for sigma-1 (σ1) receptors, which are implicated in pain modulation. A series of novel benzylpiperazinyl derivatives were characterized for their affinities toward σ1 and σ2 receptors using radioligand binding assays. nih.gov

The binding affinities (Ki) for selected compounds are presented in the table below:

CompoundKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
8 (Lead Compound) Not specified in abstractNot specified in abstract432
15 1.6Not specified in abstract886
24 Not specified in abstractNot specified in abstract423

Compound 15 , 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, emerged as a potent and selective σ1 receptor ligand with a Ki value of 1.6 nM and a high selectivity ratio of 886 over the σ2 receptor. nih.gov These results highlight the potential of the piperazine scaffold in developing selective ligands for CNS receptors.

Cell-based assays provide a more functional context for evaluating a compound's biological activity. A structurally related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has been shown to have a strong inhibitory effect on osteoclastogenesis, the process of osteoclast formation which is crucial in bone resorption. nih.govnih.gov

In in vitro studies, PPOAC-Bz was found to:

Block the formation of mature osteoclasts. nih.govnih.gov

Suppress F-actin belt formation, which is essential for osteoclast function. nih.gov

Alter the mRNA expression of several osteoclast-specific marker genes. nih.gov

These findings suggest that compounds based on the 4-benzoyl-1-piperazinyl scaffold can modulate cellular processes involved in bone metabolism and may have therapeutic potential for bone-related disorders. researchgate.net

In Vivo Studies in Animal Models for Efficacy Evaluation

In vivo studies in animal models are a critical step in the preclinical evaluation of a compound's efficacy and provide a more integrated understanding of its pharmacological effects.

Based on the promising in vitro findings, piperazine derivatives have been evaluated in various animal models of disease.

For the σ1 receptor ligand, compound 15 , its efficacy in pain models was assessed. In a mouse formalin assay of inflammatory pain, it produced dose-dependent antinociception. Furthermore, in a chronic nerve constriction injury (CCI) model of neuropathic pain, it demonstrated significant anti-allodynic effects. nih.gov Importantly, the compound did not produce sedation or impair locomotor responses in a rotarod assay, suggesting a favorable side-effect profile. nih.gov

The efficacy of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) in a model of osteoporosis was also investigated. In an ovariectomy (OVX)-induced bone loss mouse model, administration of PPOAC-Bz was shown to prevent bone loss. nih.govnih.gov This in vivo data corroborates the in vitro findings on the inhibition of osteoclastogenesis and supports the potential of this class of compounds for the treatment of osteolytic disorders. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific public data on the biomarker analysis of the chemical compound this compound in experimental models.

While the broader chemical class of benzoylpiperazine derivatives has been investigated for various pharmacological activities, research focusing explicitly on the effects of this compound on specific biological markers is not present in the reviewed sources. Therefore, it is not possible to provide detailed research findings or data tables on its pharmacological mechanisms and biological activity as they relate to biomarker analysis.

Further research would be required to investigate the potential interactions of this compound with biological systems and to identify and quantify any changes in biomarkers that may result from its activity.

Metabolomic and Biotransformation Research on Benzoyl Piperazine Compounds

Identification and Characterization of Metabolites

Metabolic studies of benzoyl-piperazine compounds, particularly the widely researched N-benzylpiperazine (BZP), have identified several key metabolites. The primary metabolic transformations involve modifications to the benzoyl group and the piperazine (B1678402) ring.

One of the main metabolites identified in studies on rats is para-hydroxy-BZP (p-OH-BZP), along with a minor metabolite, meta-hydroxy-BZP (m-OH-BZP) nih.gov. The formation of these hydroxylated metabolites is a common metabolic pathway for aromatic compounds. Following hydroxylation, these metabolites can undergo further conjugation, such as glucuronidation, to facilitate their excretion from the body nih.gov. Approximately 50% of p-OH-BZP has been observed to be excreted as a glucuronide conjugate nih.gov.

Another significant metabolic pathway is N-dealkylation, which involves the removal of the benzyl group researchgate.net. This process leads to the formation of piperazine and benzoic acid, which can be further metabolized researchgate.net. Additionally, N-benzylethylenediamine (BEDA) and benzylamine have been identified as metabolites of BZP nih.gov.

The table below summarizes the major metabolites identified for N-benzylpiperazine, a representative benzoyl-piperazine compound.

Parent CompoundMetaboliteAbbreviationMetabolic Reaction
N-benzylpiperazinepara-hydroxy-N-benzylpiperazinep-OH-BZPAromatic Hydroxylation
N-benzylpiperazinemeta-hydroxy-N-benzylpiperazinem-OH-BZPAromatic Hydroxylation
N-benzylpiperazineN-benzylethylenediamineBEDAN-dealkylation
N-benzylpiperazineBenzylamineN-dealkylation
N-benzylpiperazinePiperazineN-dealkylation
N-benzylpiperazineBenzoic AcidN-dealkylation and Oxidation

Enzymatic Pathways Involved in Biotransformation

The biotransformation of benzoyl-piperazine compounds is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver researchgate.netresearchgate.net. In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoenzymes involved in these metabolic processes.

Research has shown that the metabolism of BZP is mainly catalyzed by CYP2D6, CYP1A2, and CYP3A4 researchgate.netresearchgate.net. These enzymes are responsible for the initial hydroxylation and N-dealkylation reactions researchgate.net. The involvement of multiple CYP isoenzymes suggests that the metabolism of these compounds can be influenced by genetic polymorphisms and drug-drug interactions. For instance, variations in the activity of CYP2D6 can lead to differences in how individuals metabolize these compounds.

Following the initial Phase I metabolism by CYP enzymes, the resulting metabolites can undergo Phase II conjugation reactions. These reactions, such as glucuronidation and sulfation, increase the water solubility of the metabolites, thereby facilitating their renal excretion researchgate.net. For example, the hydroxylated metabolites of BZP can be conjugated with glucuronic acid nih.gov.

The table below details the key enzymes involved in the biotransformation of N-benzylpiperazine.

Metabolic PathwayKey EnzymesSubstrateProduct
Aromatic HydroxylationCYP2D6, CYP1A2, CYP3A4N-benzylpiperazinep-OH-BZP, m-OH-BZP
N-dealkylationCYP2D6, CYP1A2, CYP3A4N-benzylpiperazinePiperazine, Benzylamine
GlucuronidationUDP-glucuronosyltransferases (UGTs)p-OH-BZPp-OH-BZP glucuronide

Analytical Methodologies for Metabolite Profiling

The identification and quantification of metabolites of benzoyl-piperazine compounds in biological matrices such as urine and blood require sensitive and specific analytical techniques. The complexity of these biological samples necessitates sophisticated analytical approaches for accurate metabolite profiling.

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI MS) is a widely used technique for the analysis of these metabolites nih.gov. This method offers high sensitivity and selectivity, allowing for the detection and quantification of both the parent compound and its various metabolites. Solid-phase extraction (SPE) is often employed as a sample preparation step before LC-MS analysis to remove interfering substances and concentrate the analytes nih.gov.

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool used for the identification of benzoyl-piperazine metabolites nih.gov. This technique provides excellent chromatographic separation and detailed mass spectral information, which is crucial for the structural elucidation of unknown metabolites.

High-resolution mass spectrometry (HR-MS) has also become an invaluable tool in drug metabolite profiling nih.gov. HR-MS provides highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites and facilitates their identification, especially for novel or unexpected metabolic products nih.gov.

The table below provides an overview of the analytical methodologies commonly used for the profiling of benzoyl-piperazine metabolites.

Analytical TechniqueAbbreviationSample PreparationApplication
High-Performance Liquid Chromatography-Electrospray Ionization Mass SpectrometryLC-ESI MSSolid-Phase Extraction (SPE)Quantification of parent drug and metabolites in urine and blood
Gas Chromatography-Mass SpectrometryGC-MSSolvent Extraction, DerivatizationIdentification and structural elucidation of metabolites
High-Resolution Mass SpectrometryHR-MSMinimalAccurate mass measurement for metabolite identification

Chemical Biology Applications and Research Utility of 2 4 Benzoyl 1 Piperazinyl Ethanol and Derivatives

Use as a Chemical Probe in Biological Systems

While direct, widespread application of 2-(4-Benzoyl-1-piperazinyl)ethanol as a chemical probe has not been extensively documented in peer-reviewed literature, its structure contains moieties that suggest a strong potential for such uses. Chemical probes are small molecules used to study and manipulate biological systems, and the benzoyl group within the compound is of particular interest.

This group is structurally related to benzophenone, a well-established photophore used in photoaffinity labeling. Upon irradiation with UV light, the benzophenone moiety can form a covalent bond with nearby amino acid residues in a protein's binding site. This allows for the permanent labeling and subsequent identification of protein targets. Given this similarity, this compound could theoretically be adapted into a photoaffinity probe to identify the cellular binding partners of its derivatives. The primary alcohol provides a convenient attachment point for linkers or reporter tags necessary for downstream analysis, such as biotin for affinity purification or a fluorophore for imaging.

Role as a Synthetic Intermediate for Advanced Pharmaceutical Scaffolds

A primary and well-documented application of the this compound scaffold is its use as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The compound's reactive ethanol (B145695) group allows for straightforward chemical modification, enabling its incorporation into larger, more elaborate structures.

A notable example is the synthesis of a series of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives designed as potential agents for treating Alzheimer's disease. nih.govnih.govresearchgate.net In this research, the core structure, derived from a precursor of this compound, was used to build novel inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's. The study demonstrated that modifications to the benzoyl ring significantly influenced the inhibitory potency of the final compounds. nih.gov

The research yielded several potent inhibitors of acetylcholinesterase. The inhibitory activities, measured as the half-maximal inhibitory concentration (IC₅₀), highlight the success of using the benzoylpiperazine scaffold to generate biologically active molecules. For instance, the introduction of a fluorine atom at the meta-position of the benzoyl ring resulted in a compound with an IC₅₀ of 7.1 nM, while a methoxy group at the para-position yielded a compound with an IC₅₀ of 20.3 nM. Both of these derivatives were significantly more potent than the reference drug Donepezil (IC₅₀ = 410 nM) in the same assay. nih.govnih.gov

Inhibitory Activity of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives Against Acetylcholinesterase (AChE) nih.govnih.gov
Compound IDBenzoyl Ring SubstituentIC₅₀ (nM)
4aUnsubstituted150.1
4b2-Chloro100.2
4c4-Chloro60.8
4d2-Fluoro110.5
4e3-Fluoro7.1
4f4-Fluoro50.4
4g2-Methoxy130.9
4h3-Methoxy40.5
4i4-Methoxy20.3
4j2-Nitro140.7
Donepezil (Reference)N/A410.0

These findings underscore the value of the this compound framework as a versatile starting point for constructing advanced pharmaceutical scaffolds targeting complex diseases.

Contribution to the Development of Chemical Libraries for Screening

The structural attributes of this compound make it an excellent building block for the creation of chemical libraries used in high-throughput screening. Combinatorial chemistry and parallel synthesis are powerful strategies in drug discovery that allow for the rapid generation of a large number of structurally related compounds. nih.govmdpi.com The piperazine (B1678402) scaffold is frequently employed in these libraries because its derivatives often exhibit high affinity for a wide range of biological targets. nih.govresearchgate.netmdpi.com

This compound is well-suited for this purpose for two main reasons:

The Privileged Piperazine Scaffold : The core piperazine ring can be readily modified at its nitrogen atoms, but in this case, the benzoyl group provides a fixed structural element while the other nitrogen is incorporated into the ethanol side chain. The benzoyl moiety itself can be the source of diversity if different substituted benzoic acids are used in the initial synthesis.

The Reactive Hydroxyl Group : The primary alcohol of the ethanol side chain serves as a key functional handle for diversification. It can undergo a wide variety of chemical reactions, such as esterification, etherification, or conversion to an amine, allowing for the attachment of a diverse set of chemical groups.

This dual functionality allows for the creation of a large library of compounds from a single, common intermediate. For example, a library could be generated by reacting this compound with a collection of different carboxylic acids to produce a library of esters. Each of these new compounds could then be screened for activity against a specific biological target, such as a receptor or enzyme, to identify new lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(4-Benzoyl-1-piperazinyl)ethanol, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and benzoyl-containing precursors. For example, hydrazine-mediated coupling under reflux conditions (as described in analogous syntheses) yields intermediates that can be further functionalized . Purity optimization requires chromatographic techniques (e.g., HPLC or column chromatography) and recrystallization using solvents like methanol or ethanol. Monitoring via NMR (¹H/¹³C) and LC-MS ensures structural fidelity and purity ≥95% .

Q. How should researchers address gaps in toxicity data (e.g., acute toxicity, mutagenicity) for this compound?

  • Methodological Answer : When toxicity data is unavailable (as noted in Safety Data Sheets ), researchers should:

  • Conduct comparative studies using structurally similar piperazine derivatives with known toxicological profiles.
  • Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) as preliminary screening.
  • Refer to regulatory guidelines (e.g., OECD 423 for acute oral toxicity) to design tiered testing protocols.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves piperazine ring protons (δ 2.5–3.5 ppm) and benzoyl aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3600 cm⁻¹ .
  • LC-MS : Validates molecular weight (221.3 g/mol) and detects impurities via fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on ocular irritation (e.g., H319 hazard classification vs. incomplete SDS data) be resolved experimentally?

  • Methodological Answer :

  • Perform ex vivo bovine corneal opacity and permeability (BCOP) assays to quantify irritation potential.
  • Compare results with in vitro alternatives like the EpiOcular™ model to validate severity .
  • Cross-reference with structurally related compounds (e.g., benzhydrylpiperazines) to identify structure-activity relationships (SARs) influencing irritation .

Q. What strategies are recommended for evaluating the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage.
  • Monitor degradation via HPLC for byproducts (e.g., hydrolysis of the benzoyl group) and quantify using peak area normalization .
  • Store in airtight containers with desiccants and protect from light to prevent photodegradation .

Q. How can researchers design experiments to investigate the compound’s potential as a dopamine receptor ligand?

  • Methodological Answer :

  • Use radioligand binding assays with ³H-labeled dopamine D2/D3 receptors to measure affinity (Ki values).
  • Perform functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity .
  • Compare selectivity profiles against related piperazine derivatives (e.g., 1-(2,3-dichlorophenyl)piperazine) to refine SARs .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Apply molecular docking (AutoDock Vina) to predict binding modes at target receptors.
  • Use ADMET prediction tools (e.g., SwissADME) to estimate solubility, blood-brain barrier permeability, and cytochrome P450 interactions .
  • Validate predictions with in vitro Caco-2 assays for intestinal absorption and microsomal stability tests .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and hypothesized in vivo pharmacological activity be addressed?

  • Methodological Answer :

  • Conduct rodent pharmacokinetic studies to measure bioavailability and tissue distribution.
  • Use knockout mouse models to isolate target receptor contributions .
  • Reconcile in vitro potency (e.g., IC50) with in vivo efficacy using dose-response curves and statistical modeling (e.g., Hill equation) .

Experimental Design Tables

Parameter Recommended Method Reference
Purity AnalysisHPLC with C18 column, UV detection at 254 nm
Toxicity ScreeningAmes test (OECD 471), MTT assay
Stability TestingICH Q1A(R2) accelerated conditions
Receptor BindingRadioligand competition assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.